molecular formula C22H26N4O2S B10772831 N-(4-Tert-Butylbenzyl)-1,5-Dimethyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazin-8-Amine 4,4-Dioxide

N-(4-Tert-Butylbenzyl)-1,5-Dimethyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazin-8-Amine 4,4-Dioxide

Cat. No.: B10772831
M. Wt: 410.5 g/mol
InChI Key: AVFJKWOKOZKXRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound “PMID23414845C30” involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis processes, including the use of specialized reactors and purification techniques to ensure high yield and purity. The exact methods would depend on the specific requirements of the production facility and the intended use of the compound .

Chemical Reactions Analysis

Types of Reactions

Compound “PMID23414845C30” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Compound “PMID23414845C30” has several scientific research applications, including:

Mechanism of Action

The mechanism of action of compound “PMID23414845C30” involves the inhibition of the tyrosine kinase PTK2. This enzyme plays a key role in controlling cell proliferation, migration, and invasion, and helps regulate resistance to apoptosis. By binding to an allosteric site, the compound reduces PTK2 activity, leading to growth inhibitory effects in vitro and in vivo .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compound “PMID23414845C30” is unique due to its specific binding to an allosteric site on PTK2, which distinguishes it from other inhibitors that target the ATP active site. This unique binding mechanism allows for selective inhibition and potentially fewer side effects .

Properties

Molecular Formula

C22H26N4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-1,5-dimethyl-4,4-dioxopyrazolo[4,3-c][2,1]benzothiazin-8-amine

InChI

InChI=1S/C22H26N4O2S/c1-22(2,3)16-8-6-15(7-9-16)13-23-17-10-11-19-18(12-17)21-20(14-24-25(21)4)29(27,28)26(19)5/h6-12,14,23H,13H2,1-5H3

InChI Key

AVFJKWOKOZKXRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(S(=O)(=O)C4=C3N(N=C4)C)C

Origin of Product

United States

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